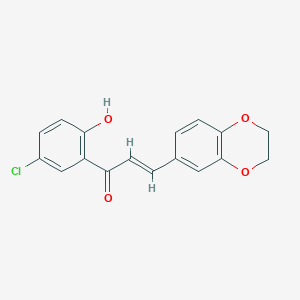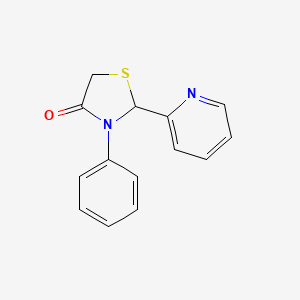![molecular formula C22H20N4OS2 B15041997 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B15041997.png)
2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzimidazole moiety, a thiophene ring, and a hydrazide group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide typically involves a multi-step process. One common method includes the following steps:
Formation of Benzimidazole Derivative: The initial step involves the synthesis of 1-benzyl-1H-benzimidazole-2-thiol. This can be achieved by reacting o-phenylenediamine with benzyl chloride in the presence of a base such as sodium hydroxide.
Condensation Reaction: The benzimidazole derivative is then reacted with 3-methylthiophene-2-carbaldehyde in the presence of a suitable catalyst to form the corresponding Schiff base.
Hydrazide Formation: The final step involves the reaction of the Schiff base with hydrazine hydrate to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides; reactions may require the presence of a base and are conducted under reflux conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Introduction of various functional groups at the benzimidazole or thiophene rings.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules. It can be used in the development of new materials with specific properties.
Biology: The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties. It can be used as a lead compound for the development of new therapeutic agents.
Medicine: Due to its biological activities, the compound is being investigated for its potential use in drug development. It may serve as a scaffold for designing drugs targeting specific diseases.
Industry: The compound can be used in the development of new materials with applications in electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide is not fully understood. it is believed to interact with various molecular targets and pathways:
Molecular Targets: The compound may bind to specific enzymes or receptors, inhibiting their activity and leading to the observed biological effects.
Pathways Involved: The compound may interfere with cellular processes such as DNA replication, protein synthesis, or cell signaling pathways, resulting in its antimicrobial, antifungal, or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-2-thienylmethylidene]acetohydrazide
- 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide
- 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide
Uniqueness
2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide is unique due to the presence of the 3-methylthiophene moiety, which may contribute to its distinct biological activities and chemical reactivity. The combination of benzimidazole, thiophene, and hydrazide groups in a single molecule provides a versatile scaffold for further modifications and applications.
Properties
Molecular Formula |
C22H20N4OS2 |
|---|---|
Molecular Weight |
420.6 g/mol |
IUPAC Name |
2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C22H20N4OS2/c1-16-11-12-28-20(16)13-23-25-21(27)15-29-22-24-18-9-5-6-10-19(18)26(22)14-17-7-3-2-4-8-17/h2-13H,14-15H2,1H3,(H,25,27)/b23-13+ |
InChI Key |
OLUOXXWBXDSILN-YDZHTSKRSA-N |
Isomeric SMILES |
CC1=C(SC=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4 |
Canonical SMILES |
CC1=C(SC=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(2-Chloro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide](/img/structure/B15041914.png)
![(5Z)-5-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-methoxybenzylidene)-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15041922.png)
![N'-[(Z)-(2-fluorophenyl)methylidene]-6-methylpyridine-3-carbohydrazide](/img/structure/B15041932.png)
![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B15041940.png)

![N,N'-bis[(E)-(4-chloro-3-nitrophenyl)methylidene]-3,3'-dimethylbiphenyl-4,4'-diamine](/img/structure/B15041948.png)

![(5Z)-5-{[5-(3-methyl-4-nitrophenyl)furan-2-yl]methylidene}-2-(phenylamino)-1,3-thiazol-4(5H)-one](/img/structure/B15041960.png)
![(2E)-2-[(2E)-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B15041968.png)
![1-{2-[(4-Methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-4-(2-nitrophenyl)piperazine](/img/structure/B15041977.png)
![N'-[(Z)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]pyridine-2-carbohydrazide](/img/structure/B15041981.png)
![(5Z)-5-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-methoxybenzylidene)-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15041987.png)
![N'-[(1E)-1-(4-chlorophenyl)ethylidene]-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B15041988.png)
![(4Z)-2-(3-chlorophenyl)-4-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15041998.png)
